[5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate
Description
[5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate is a complex organic compound that features a furan ring and a chromene moiety
Properties
IUPAC Name |
(5-ethoxycarbonylfuran-2-yl)methyl 2-oxochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O7/c1-2-22-18(21)15-8-7-12(24-15)10-23-16(19)13-9-11-5-3-4-6-14(11)25-17(13)20/h3-9H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFOIYDLAWPDKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)COC(=O)C2=CC3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 5-(ethoxycarbonyl)-2-furaldehyde with 2-oxo-2H-chromene-3-carboxylic acid under acidic or basic conditions. The reaction may require a catalyst to improve yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
[5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, [5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes.
Medicine
Medically, this compound has potential applications as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammation.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical reactivity allows for the modification of material surfaces to enhance performance.
Mechanism of Action
The mechanism of action of [5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- [5-(methoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate
- [5-(ethoxycarbonyl)-2-thienyl]methyl 2-oxo-2H-chromene-3-carboxylate
- [5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-quinoline-3-carboxylate
Uniqueness
What sets [5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate apart from similar compounds is its specific combination of a furan ring and a chromene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
